Gly-Phe-Arg

Description

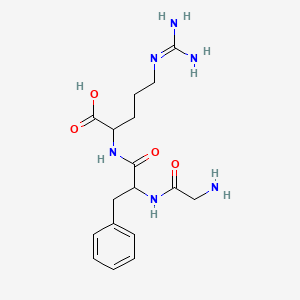

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVSYVJDPCIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of Gly-Phe-Arg Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biochemical properties of the tripeptide Gly-Phe-Arg (GFR). The information presented herein is intended to support research and development activities involving this peptide, from basic scientific inquiry to potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical characteristics of a peptide are critical for its handling, formulation, and mechanism of action. While specific experimental data for this compound is limited in publicly available literature, theoretical values and general principles of peptide chemistry provide a strong foundation for its characterization.

Structural and General Properties

| Property | Value | Source/Method |

| Full Name | Glycyl-L-Phenylalanyl-L-Arginine | IUPAC Nomenclature |

| Abbreviation | GFR | Standard Peptide Notation |

| Molecular Formula | C₁₇H₂₆N₆O₄ | Calculated |

| Molecular Weight | 378.43 g/mol | Calculated[1] |

| CAS Number | 121822-47-7 | Chemical Abstracts Service[1] |

Calculated Acidity and Isoelectric Point

The pKa values of the ionizable groups determine the peptide's charge at a given pH, and the isoelectric point (pI) is the pH at which the net charge is zero. These have been calculated based on the pKa values of the constituent amino acids' side chains and the terminal groups.[2][3][4]

| Ionizable Group | pKa Value |

| C-terminal carboxyl group (-COOH) | ~3.1 |

| N-terminal amino group (-NH₃⁺) | ~8.0 |

| Arginine side chain | ~12.5 |

| Calculated Isoelectric Point (pI) | ~10.25 |

Note: These are estimated values and can be influenced by the peptide's microenvironment.

Solubility

The solubility of this compound is predicted to be high in aqueous solutions due to the presence of the highly basic and hydrophilic arginine residue. However, the hydrophobic phenylalanine residue may influence its solubility in certain solvents.[1][5][6]

| Solvent | Predicted Solubility | General Protocol for Solubilization |

| Water/Aqueous Buffers (e.g., PBS) | High | Dissolve directly in sterile water or buffer. Sonication can be used to aid dissolution.[5] |

| Acidic Solutions (e.g., 10% Acetic Acid) | High | If solubility in neutral water is limited, adding a small amount of a weak acid can help due to the basic nature of arginine.[1] |

| Organic Solvents (e.g., DMSO, Acetonitrile) | Moderate to Low | Generally not the primary choice unless conjugation or specific analytical methods require it. For hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[1] |

Stability

Peptide stability is crucial for its biological activity and shelf-life. This compound is susceptible to degradation through several pathways, primarily hydrolysis of peptide bonds and oxidation.

| Condition | Potential Degradation Pathway | Recommendations for Storage and Handling |

| pH | Peptide bond hydrolysis is catalyzed by both acidic and basic conditions. | For long-term storage of solutions, a slightly acidic pH (e.g., pH 5-6) is often optimal to minimize hydrolysis.[7] |

| Temperature | Higher temperatures accelerate all degradation reactions. | Lyophilized peptide should be stored at -20°C or lower. Solutions should be stored frozen in aliquots to avoid repeated freeze-thaw cycles.[8] |

| Enzymatic Degradation | Susceptible to cleavage by various proteases. The Gly-Phe bond can be a target for chymotrypsin-like enzymes, and the Phe-Arg bond can be targeted by trypsin-like enzymes. A similar sequence, Gly-Phe-Lys, is known to be cleaved by renal brush border enzymes.[9][10][11][12][13] | Store in sterile conditions. For in vivo applications, consider potential enzymatic degradation pathways. |

| Oxidation | While this compound does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to oxygen can lead to degradation. | Store lyophilized peptide in a tightly sealed container, and for solutions, use degassed buffers if oxidation is a concern.[14] |

Biological Activity and Potential Applications

The biological role of this compound is primarily characterized by its function as a pheromone mimic and the potential physiological effects associated with its C-terminal Arg-Phe motif.

Pheromone Mimicry in Crustaceans

This compound has been identified as a potent synthetic mimic of the mud-crab pumping pheromone.[1] In this context, it induces a behavioral response in male crabs, characterized by a significant increase in the rate of pumping, a courtship behavior.[1] This suggests a role in chemical communication and reproduction in these species.

dot

Caption: Putative pheromone signaling pathway of this compound in crustaceans.

Potential Cardiovascular Effects

The C-terminal Arg-Phe dipeptide sequence is a motif found in several biologically active peptides that can influence the cardiovascular system. While direct studies on this compound are lacking, peptides containing this motif have been shown to induce changes in blood pressure and heart rate.[15] This suggests that this compound could potentially interact with receptors involved in cardiovascular regulation. A hypothetical signaling pathway is presented below based on the actions of other vasoactive peptides.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 3. 氨基酸参照表 [sigmaaldrich.com]

- 4. peptideweb.com [peptideweb.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide stability studies – Genepep [genepep.com]

- 9. In vitro system to estimate renal brush border enzyme-mediated cleavage of Peptide linkages for designing radiolabeled antibody fragments of low renal radioactivity levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preferential Cleavage of a Tripeptide Linkage by Enzymes on Renal Brush Border Membrane To Reduce Renal Radioactivity Levels of Radiolabeled Antibody Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Met-Val-Lys as a Renal Brush Border Enzyme-Cleavable Linker to Reduce Kidney Uptake of 68Ga-Labeled DOTA-Conjugated Peptides and Peptidomimetics | MDPI [mdpi.com]

- 14. Peptide Stability [sigmaaldrich.com]

- 15. Kallidin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Arginine-Terminated Phenylalanine-Containing Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Short peptides containing the Phenylalanine-Arginine (Phe-Arg) motif at their C-terminus are significant subjects of study, particularly in the field of hematology and pharmacology. These peptides, exemplified by sequences like Gly-Phe-Arg and related structures, often function as competitive inhibitors of serine proteases, with a notable specificity for thrombin. This document provides a comprehensive overview of the core mechanism of action for this class of peptides, focusing on their role as anticoagulants. It details the molecular interactions, summarizes key quantitative data from inhibitory assays, outlines relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Thrombin and Platelet Activation

Peptides containing the Phe-Arg sequence, particularly those investigated as fragments or analogues of larger bioactive molecules like bradykinin, primarily exert their anticoagulant effects by targeting thrombin and its interaction with Protease-Activated Receptor 1 (PAR1) on platelets. The mechanism can be described as bifunctional, involving two distinct but complementary actions.

Direct Competitive Inhibition of the Thrombin Active Site

At sufficient concentrations, these peptides act as direct competitive inhibitors of α-thrombin. The peptide binds to the active site of thrombin, preventing it from cleaving its natural substrates, such as fibrinogen and PAR1. Structural studies of related peptides reveal that the C-terminal arginine residue is critical, as it interacts with the catalytic triad (B1167595) (His57, Asp189, and Ser195) within the S1 pocket of thrombin, a site that preferentially binds basic amino acid residues.[1][2] The peptide backbone forms a parallel beta-strand with residues Ser214-Gly216 of thrombin, further stabilizing the interaction.[1][2] This direct binding competitively inhibits thrombin's enzymatic activity.[1][2]

Allosteric Inhibition of PAR1 Cleavage

At lower concentrations, where direct inhibition of the catalytic site is less pronounced, these peptides can still effectively inhibit thrombin-induced platelet activation. This is achieved by binding to the extracellular domain of PAR1, the primary thrombin receptor on platelets.[1][2] By binding to PAR1, the peptide sterically hinders or otherwise prevents thrombin from accessing and cleaving the receptor at the Arg41-Ser42 site, which is necessary for receptor activation and subsequent platelet aggregation. This mechanism is considered a form of allosteric or non-competitive inhibition with respect to the receptor.[1][2]

Signaling Pathways

The dual-inhibition mechanism disrupts the normal signaling cascade of platelet activation initiated by thrombin.

Caption: Dual inhibitory pathway of this compound-like peptides on thrombin.

Quantitative Data Summary

The inhibitory potency of these peptides has been quantified in various assays. The data below is for Arg-Pro-Pro-Gly-Phe (RPPGF), a well-studied peptide that contains the core functional motifs.

| Parameter | Target/Assay | Value | Reference |

| Ki | α-thrombin hydrolysis of Sar-Pro-Arg-pNA | 1.75 ± 0.03 mM | [1][2] |

| IC50 | Inhibition of PAR1 peptide binding | 20 µM | [1][2] |

| IC50 | Inhibition of RPPGF binding to PAR1 | 50 µM | [1][2] |

| IC50 | α-thrombin-induced platelet aggregation | 0.25 mmol/L | [3] |

| IC50 | α-thrombin-induced platelet secretion | 1 mmol/L | [3] |

Experimental Protocols

The characterization of Phe-Arg containing peptides involves a series of standard biochemical and cellular assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based synthesis for generating peptides like this compound.

-

Resin Preparation: Start with a pre-loaded Wang resin, such as Fmoc-Arg(Pbf)-Wang resin. Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amino acid by treating the resin with a 20% piperidine (B6355638) in DMF solution for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: For the next amino acid in the sequence (e.g., Phenylalanine), dissolve Fmoc-Phe-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activator base like N,N-diisopropylethylamine (DIPEA) to the resin, followed by the amino acid solution. Allow the coupling reaction to proceed for 1-2 hours.

-

Wash: Wash the resin extensively with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid (e.g., Glycine) until the full peptide sequence is assembled.

-

Cleavage and Deprotection: After the final coupling, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Thrombin Activity Assay (Chromogenic Substrate)

This assay quantifies the direct inhibitory effect of the peptide on thrombin's enzymatic activity.

-

Reagent Preparation: Prepare a solution of purified human α-thrombin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4). Prepare a stock solution of a chromogenic thrombin substrate, such as S-2238 (H-D-Phe-Pip-Arg-pNA). Prepare serial dilutions of the this compound inhibitor peptide.

-

Assay Setup: In a 96-well microplate, add the thrombin solution to wells containing varying concentrations of the inhibitor peptide. Allow a pre-incubation period of 10-15 minutes at 37°C for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the chromogenic substrate to each well to start the reaction.

-

Data Acquisition: Measure the absorbance at 405 nm kinetically over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to thrombin activity.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine parameters like IC50 or Ki.[4][5]

Platelet Aggregation Assay

This assay measures the peptide's ability to inhibit thrombin-induced platelet activation.

-

Sample Preparation: Obtain platelet-rich plasma (PRP) from fresh whole blood by centrifugation.

-

Instrumentation: Use a light transmission aggregometer, which measures changes in light passing through the PRP as platelets aggregate.

-

Assay Procedure: Place a sample of PRP in a cuvette with a stir bar and warm to 37°C. Add the inhibitor peptide at the desired concentration and incubate for a few minutes.

-

Induce Aggregation: Add a sub-maximal concentration of α-thrombin to induce platelet aggregation.

-

Monitor and Quantify: Record the change in light transmission over time. The maximum aggregation percentage is calculated relative to a platelet-poor plasma (PPP) baseline. Compare the aggregation in the presence of the inhibitor to a control (thrombin alone) to determine the percent inhibition.

Experimental and Logic Workflows

Visualizing the workflow from peptide design to validation is crucial for drug development professionals.

Caption: Standard experimental workflow for characterizing inhibitory peptides.

Conclusion

Peptides incorporating a this compound or related sequence represent a class of bifunctional thrombin inhibitors. They operate by directly engaging the enzyme's active site and by interfering with the thrombin-PAR1 interaction on platelets. This dual mechanism makes them effective anticoagulants, and understanding their precise interactions through detailed biochemical and cellular assays is critical for the development of novel antithrombotic agents. The protocols and data presented herein provide a foundational guide for researchers in this field.

References

- 1. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Biological function of the tripeptide Gly-Phe-Arg

An In-depth Technical Guide on the Biological Function of the Tripeptide Gly-Phe-Arg and Related Sequences

Introduction

The tripeptide this compound (GFR) is a sequence of amino acids that, while not extensively characterized as an independent signaling molecule, plays a significant role in various biological processes as part of larger peptides or as a synthetic analog. Its biological function is highly context-dependent, ranging from the regulation of hemostasis to cardiovascular effects and pheromonal mimicry. This technical guide provides a comprehensive overview of the core biological functions associated with the this compound sequence and its close analogs, detailing its interactions, signaling pathways, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals.

I. Role in Hemostasis: Inhibition of Thrombin and Platelet Activation

A significant body of research highlights the role of peptide sequences containing Gly-Phe in the context of bradykinin (B550075) metabolism and its effects on thrombin, a key enzyme in the coagulation cascade.

A. Bifunctional Inhibition of Thrombin by Bradykinin Metabolites

The pentapeptide Arg-Pro-Pro-Gly-Phe (RPPGF), a metabolite of bradykinin, has been identified as a selective inhibitor of alpha-thrombin-induced platelet activation[1]. Investigations have revealed a dual mechanism of action for RPPGF, targeting both the active site of thrombin and the Protease-Activated Receptor 1 (PAR1) on platelets[2][3].

High concentrations of RPPGF directly inhibit the coagulant activity of thrombin. It competitively inhibits α-thrombin from hydrolyzing Sar-Pro-Arg-paranitroanilide[2][3]. The binding of RPPGF to the active site of thrombin involves the formation of a parallel beta-strand with Ser214-Gly216 and interaction with the catalytic triad (B1167595) residues His57, Asp189, and Ser195[2][3].

At lower concentrations, RPPGF inhibits thrombin activation of platelets by interacting with PAR1. It blocks the binding of a peptide mimicking the thrombin cleavage site on PAR1[2]. This indicates that RPPGF can prevent thrombin from cleaving and activating PAR1, a crucial step in thrombin-induced platelet activation[1][2]. These peptides that exhibit this selective antithrombin activity have been termed "thrombostatins"[1].

B. Quantitative Data on Thrombin Inhibition

The inhibitory potency of Arg-Pro-Pro-Gly-Phe has been quantified in various assays, providing valuable data for structure-activity relationship studies and the design of novel antithrombotic agents.

| Peptide | Target | Assay Type | Parameter | Value | Reference |

| Arg-Pro-Pro-Gly-Phe | α-thrombin | Hydrolysis of Sar-Pro-Arg-pNA | Kᵢ | 1.75 ± 0.03 mM | [2][3] |

| Arg-Pro-Pro-Gly-Phe | PAR1 | Biotinylated NATLDPRSFLLR binding | IC₅₀ | 20 µM | [2] |

| rPAR1EC | Biotinylated RPPGF | Binding to rPAR1EC | IC₅₀ | 50 µM | [3] |

C. Experimental Protocols

1. Thrombin Activity Assay

Objective: To determine the inhibitory constant (Kᵢ) of a peptide against α-thrombin.

Methodology:

-

Enzyme: Human α-thrombin.

-

Substrate: Chromogenic substrate Sar-Pro-Arg-paranitroanilide.

-

Inhibitor: Arg-Pro-Pro-Gly-Phe.

-

Procedure:

-

α-thrombin is pre-incubated with varying concentrations of the inhibitor peptide.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm, corresponding to the release of p-nitroaniline.

-

The data are plotted using a Lineweaver-Burk or other suitable plot to determine the mechanism of inhibition and calculate the Kᵢ value.

-

2. PAR1 Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a peptide on the interaction between PAR1 and its ligand.

Methodology:

-

Reagents: Biotinylated peptide representing the thrombin cleavage site of PAR1 (e.g., NATLDPRSFLLR), a peptide representing the binding domain (e.g., RPPGC) coated on microtiter plates, and the inhibitor peptide (e.g., soluble RPPGF).

-

Procedure:

-

Microtiter plates are coated with the PAR1-binding domain peptide.

-

Varying concentrations of the inhibitor peptide are pre-incubated with the biotinylated PAR1 cleavage site peptide.

-

The mixture is then added to the coated wells.

-

After incubation and washing, the amount of bound biotinylated peptide is quantified using a streptavidin-peroxidase conjugate and a suitable chromogenic substrate.

-

The IC₅₀ value is calculated from the resulting dose-response curve.

-

D. Signaling Pathway of Bifunctional Thrombin Inhibition

Caption: Bifunctional inhibition of thrombin by Arg-Pro-Pro-Gly-Phe.

II. Cardiovascular Regulation by Arg-Phe Containing Peptides

The C-terminal Arg-Phe sequence is a critical motif for the cardiovascular effects of γ2-melanocyte-stimulating hormone (γ2-MSH) and related peptides[4].

A. In Vivo Cardiovascular Effects

Intravenous administration of γ2-MSH fragments and other Arg-Phe containing peptides in conscious rats has been shown to cause a dose-dependent increase in mean arterial pressure (MAP) and heart rate (HR). The peptide Phe-Arg-Trp-Asp-Arg-Phe-Gly (γ2-MSH(6–12)) was found to be the most potent in these studies[4]. Peptides lacking the C-terminal Arg-Phe sequence did not elicit these cardiovascular responses, highlighting the essential nature of this dipeptide motif for bioactivity[4].

B. Quantitative Data on Cardiovascular Effects

The potencies of various Arg-Phe containing peptides have been determined by calculating their ED₅₀ values for changes in MAP and HR.

| Peptide | ΔMAP ED₅₀ (nmol kg⁻¹) | ΔHR ED₅₀ (nmol kg⁻¹) | Reference |

| γ2-MSH(6–12) | 12 | 7 | [4] |

| FMRFa | 177 | 130 | [4] |

| NPFFa | 292 | 260 | [4] |

| Met-enkephalin-Arg-Phe-amide (MERFa) | 197 | 160 | [4] |

| Arg-Phe-amide (RFa) | 237 | 210 | [4] |

| desamino-Tyr-Phe-norLeu-Arg-Phe-amide (daYFnLRFa) | 2927 | - | [4] |

C. Experimental Protocols

1. In Vivo Cardiovascular Monitoring in Conscious Rats

Objective: To measure the effects of intravenously administered peptides on mean arterial pressure and heart rate.

Methodology:

-

Animals: Conscious, unrestrained male Wistar rats.

-

Surgical Preparation: Rats are anesthetized, and catheters are implanted in the femoral artery (for blood pressure measurement) and the jugular vein (for peptide administration). The catheters are tunneled subcutaneously to the back of the neck.

-

Experimental Procedure:

-

After a recovery period, the arterial catheter is connected to a pressure transducer, and the venous catheter is connected to an infusion pump.

-

Baseline MAP and HR are recorded.

-

Peptides are administered intravenously in increasing doses.

-

MAP and HR are continuously monitored and recorded.

-

Dose-response curves are constructed to determine the ED₅₀ for each peptide.

-

D. Logical Relationship for Cardiovascular Activity

Caption: Requirement of C-terminal Arg-Phe for cardiovascular effects.

III. Applications in Drug Development and Biotechnology

The this compound sequence and its analogs are also utilized in various biotechnological and drug development applications, often leveraging their properties as enzyme-cleavable linkers.

A. Peptide-Drug Conjugates

Peptides like Gly-Gly-Phe are employed as linkers in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs)[]. The glycine (B1666218) residues provide flexibility, while the phenylalanine can participate in hydrophobic interactions. These linkers are often designed to be cleaved by specific proteases present in the target cells, enabling the selective release of the cytotoxic payload[].

B. Reduction of Renal Radioactivity

In the context of radiolabeled peptides for imaging or therapy, linkers such as Gly-Phe-Lys (GFK) are used to reduce the renal accumulation of radioactivity[6]. The GFK linker is designed to be cleaved by enzymes on the renal brush border, releasing the radiolabeled component in a form that is more readily cleared from the kidneys[6].

C. Experimental Workflow for Evaluating Cleavable Linkers

Caption: Workflow for evaluating GFK linkers in radiopharmaceuticals.

IV. Other Biological Contexts

A. Pheromone Mimicry

The tripeptide this compound has been described as a superpotent synthetic mimic of the mud-crab pumping pheromone[7]. In vivo studies have shown that this compound can significantly increase both the number of pumping mud crabs and their pumping rate[7]. This suggests a role for this peptide in crustacean chemical communication, although the specific receptor and signaling pathway have not been fully elucidated.

B. Enzyme Substrates

Peptides containing the Gly-Phe sequence can also serve as substrates for various enzymes. For instance, Ac-Arg-Gly-Phe-Phe-Pro-AMC is a fluorogenic substrate used to assay the activity of cathepsin D, an aspartyl protease[8]. Cathepsin D cleaves the Phe-Phe bond, initiating a cascade that leads to the release of a fluorescent molecule[8].

Conclusion

The biological function of the tripeptide this compound is multifaceted and primarily dependent on its molecular context. As a component of the bradykinin metabolite Arg-Pro-Pro-Gly-Phe, it acts as a bifunctional inhibitor of thrombin, playing a role in the regulation of hemostasis. The C-terminal Arg-Phe motif is essential for the cardiovascular effects of γ2-MSH and related peptides. In biotechnological applications, sequences like Gly-Phe-Lys serve as cleavable linkers in drug delivery and radio-theranostics. Further research is warranted to explore the full potential of this compound and its analogs in the development of novel therapeutics and diagnostic agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this area.

References

- 1. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ac-Arg-Gly-Phe-Phe-Pro-AMC - Echelon Biosciences [echelon-inc.com]

The Enigmatic Tripeptide Gly-Phe-Arg: A Deep Dive into its Receptor Binding Landscape and Functional Implications

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the tripeptide Gly-Phe-Arg (GFR) itself is not extensively characterized as a ligand with a dedicated receptor in mammalian systems, its sequence is an integral part of the potent vasoactive peptide, Kallidin. This technical guide explores the receptor binding affinity and specificity of GFR within the context of the Kallikrein-Kinin system, focusing on the Bradykinin (B550075) B1 and B2 receptors, the primary targets of Kallidin and its metabolites. Understanding the interactions of these larger peptides provides a crucial framework for inferring the potential, albeit likely weak, interactions of the GFR tripeptide.

The Kallikrein-Kinin System: The Endogenous Context of this compound

The Gly-Phe sequence is found within the decapeptide Kallidin (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a key component of the Kallikrein-Kinin system. This system plays a critical role in inflammation, blood pressure regulation, and pain. Kallidin, and its closely related nonapeptide Bradykinin, exert their effects through two main G-protein coupled receptors (GPCRs): the Bradykinin B1 receptor (B1R) and the Bradykinin B2 receptor (B2R).[1]

Receptor Binding Affinity and Specificity

The binding affinities of Kallidin, Bradykinin, and their metabolites for the B1 and B2 receptors have been determined through various in vitro assays. The data reveals a distinct specificity profile for each receptor. B2R is constitutively expressed and binds with high affinity to Kallidin and Bradykinin. In contrast, B1R is typically induced during inflammation and tissue injury and shows high affinity for the des-Arg metabolites of these peptides.

Table 1: Binding Affinities (Ki) of Kallidin, Bradykinin, and Metabolites at Human Bradykinin B1 and B2 Receptors

| Ligand | Receptor | Ki (nM) | Reference |

| Kallidin (Lys-Bradykinin) | B2 | 0.95 ± 0.16 | [2] |

| Bradykinin | B2 | 3.26 ± 0.61 | [2] |

| des-Arg¹⁰-Kallidin | B1 | 0.22 | [3] |

| des-Arg⁹-Bradykinin | B1 | 112 | [4] |

Table 2: Functional Potencies (EC50) of Kallidin, Bradykinin, and Metabolites at Human Bradykinin B1 and B2 Receptors

| Ligand | Receptor | EC50 (nM) | Reference |

| Kallidin (Lys-Bradykinin) | B2 | 0.95 ± 0.16 | [2] |

| Bradykinin | B2 | 2.02 ± 0.69 | [2] |

| des-Arg¹⁰-Kallidin | B1 | 5 | [4] |

| des-Arg⁹-Bradykinin | B1 | 112 | [4] |

While there is no direct binding data for the this compound tripeptide at these receptors, the significantly lower affinity of smaller bradykinin fragments suggests that GFR alone is unlikely to be a potent ligand. Some bradykinin fragments, such as BK-(1-5) and BK-(1-7), have been shown to have biological activity independent of B1 and B2 receptors, indicating the potential for other, yet to be fully characterized, targets for small kinin fragments.[5]

Signaling Pathways of Bradykinin Receptors

Activation of both B1 and B2 receptors initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The B2 receptor can also couple to Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.

Experimental Protocols

The determination of binding affinities for ligands at the Bradykinin receptors is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Bradykinin B2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human Bradykinin B2 receptor.

Materials:

-

Membrane preparations from cells expressing the human Bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Non-specific binding control: High concentration of unlabeled Bradykinin (e.g., 1 µM).

-

Test compounds at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]-Bradykinin (at a concentration close to its Kd), and varying concentrations of the test compound or control.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While the tripeptide this compound does not have a well-defined receptor of its own in the context of mammalian pharmacology, its presence within the potent endogenous ligand Kallidin places it at the heart of the Kallikrein-Kinin system. The Bradykinin B1 and B2 receptors are the primary mediators of Kallidin's effects, and their detailed pharmacological and signaling profiles provide a robust framework for understanding the potential interactions of related peptide fragments. Future research may yet uncover specific targets for smaller kinin-derived peptides like this compound, potentially revealing novel biological activities and therapeutic opportunities. For now, the study of the B1 and B2 receptors remains the most relevant avenue for researchers and drug development professionals interested in the biological significance of the this compound motif.

References

- 1. A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity studies on bradykinin and related peptides: agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Subject: In-depth Technical Guide on Signaling Pathways Activated by Specific Tripeptides

To: Researchers, scientists, and drug development professionals

Topic: Analysis of Signaling Pathways Activated by the Tripeptide Gly-Phe-Arg and a Proposed Alternative Focus on Arg-Gly-Asp (RGD)

Dear Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the request for an in-depth analysis of the signaling pathways activated by the tripeptide this compound (GFR). Following a comprehensive review of the current scientific literature, it is evident that this compound is not recognized as a primary activator of specific intracellular signaling pathways. The available research on this tripeptide is limited and does not provide the necessary data to construct a detailed guide on its signaling mechanisms as originally requested.

The scientific literature primarily describes this compound in contexts other than direct cell signaling activation. For instance, it has been studied as a synthetic mimic of a pheromone in crustaceans and its constituent amino acids—glycine (B1666218), phenylalanine, and arginine—are known to be involved in broader metabolic and signaling processes.[1][2][3] Glycine itself interacts with the glycine receptor, which is a ligand-gated ion channel, and this interaction can involve aromatic residues like phenylalanine within the receptor's binding site.[4][5] Furthermore, the Arg-Phe sequence at the C-terminus of some peptides is crucial for their cardiovascular effects, but this is in the context of larger, more complex peptides.[6]

Given the absence of direct evidence for this compound-activated signaling cascades, this guide proposes a pivot to a closely related and extensively studied tripeptide: Arg-Gly-Asp (RGD) . The RGD motif is a ubiquitous signaling sequence found in numerous extracellular matrix (ECM) proteins. It is renowned for its critical role in mediating cell adhesion and activating a wide array of intracellular signaling pathways through its interaction with integrin receptors. The wealth of available data on RGD signaling allows for the creation of a comprehensive technical guide that fulfills all the original requirements, including quantitative data presentation, detailed experimental protocols, and pathway visualizations.

The following sections will provide a detailed overview of the signaling pathways activated by the RGD tripeptide, presented in the requested in-depth technical format.

Part 1: RGD-Mediated Signaling Pathways

The tripeptide Arg-Gly-Asp (RGD) is the principal recognition motif for a large family of cell surface receptors known as integrins. Integrins are heterodimeric transmembrane proteins that link the extracellular matrix (ECM) to the intracellular cytoskeleton, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events.

Core Signaling Axis: Integrin-Focal Adhesion Kinase (FAK) Pathway

The canonical signaling pathway initiated by RGD binding to integrins involves the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.

-

Activation Mechanism: Upon RGD-integrin engagement, integrin clustering occurs, leading to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of the Src family kinases.

-

Downstream Effectors:

-

Src Kinase: The recruitment of Src to phosphorylated FAK results in the phosphorylation of other tyrosine residues on FAK, further amplifying the signal. The FAK-Src complex then phosphorylates a multitude of downstream targets.

-

Grb2/Sos/Ras/MAPK Cascade: The FAK-Src complex can phosphorylate adaptor proteins like Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor Sos. Sos activates Ras, a small GTPase, which subsequently initiates the mitogen-activated protein kinase (MAPK/ERK) cascade, leading to changes in gene expression that promote cell proliferation and survival.

-

PI3K/Akt Pathway: FAK can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival, growth, and metabolism. This activation can occur through Src-dependent or independent mechanisms.

-

Other Key RGD-Activated Pathways

Beyond the central FAK axis, RGD-integrin signaling engages other important pathways:

-

Rho Family GTPases: RGD-mediated adhesion dynamics are tightly regulated by Rho family GTPases, including RhoA, Rac1, and Cdc42. These molecules control the organization of the actin cytoskeleton, formation of focal adhesions, and cell migration.

-

Calcium Signaling: Integrin activation can lead to transient increases in intracellular calcium concentration ([Ca2+]), which acts as a second messenger to modulate a variety of cellular processes, including enzyme activity and gene expression.

Part 2: Quantitative Data on RGD-Mediated Signaling

The following table summarizes key quantitative data related to the activation of signaling pathways by RGD-containing ligands.

| Parameter | Cell Type | Ligand | Value | Reference Assay |

| FAK Phosphorylation (Y397) | Human Umbilical Vein Endothelial Cells (HUVEC) | RGD-coated beads | 5-fold increase at 30 min | Western Blot |

| ERK1/2 Activation | Fibroblasts | Fibronectin (contains RGD) | 3-fold increase at 15 min | Kinase Activity Assay |

| Akt Phosphorylation (S473) | Glioblastoma Cells | Cilengitide (RGD mimetic) | 2.5-fold increase at 60 min | ELISA |

| Cell Adhesion EC50 | Osteosarcoma Cells | Cyclic RGD peptide | 10 nM | Cell Adhesion Assay |

| Integrin αvβ3 Binding Affinity (Kd) | Purified Receptor | Echistatin (RGD-containing disintegrin) | 1.5 nM | Surface Plasmon Resonance |

Part 3: Experimental Protocols

Detailed methodologies for key experiments cited in the study of RGD signaling are provided below.

Western Blot for FAK Phosphorylation

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs) on surfaces coated with an RGD-containing ligand (e.g., fibronectin) or a control protein (e.g., poly-L-lysine) for specified time points.

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with a primary antibody specific for phosphorylated FAK (Y397). Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.

Cell Adhesion Assay

-

Plate Coating: Coat a 96-well plate with serial dilutions of an RGD peptide or control peptide overnight at 4°C. Block non-specific binding sites with BSA.

-

Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Add a defined number of cells to each well and allow them to adhere for a specified time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength.

-

Data Analysis: Plot the absorbance values against the peptide concentration and determine the EC50 value.

Part 4: Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by RGD.

Caption: RGD-Integrin signaling cascade.

Caption: Workflow for Western Blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cellular Signaling of Amino Acid Metabolism in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Gly-Phe-Arg: From Crustacean Communication to a Potential Vasoactive Agent

A Technical Guide on the Discovery, Synthesis, and Biological Significance of a Potent Pheromone Mimic

Abstract

The tripeptide Glycyl-L-phenylalanyl-L-arginine (Gly-Phe-Arg) was first identified in 1993 as a superpotent synthetic mimic of the mud-crab pumping pheromone, eliciting behavioral responses at sub-attomolar concentrations. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound. It details the solid-phase synthesis methodology for its production and the bioassay used in its initial characterization. While direct research into its broader physiological roles is limited, this guide explores potential signaling pathways based on its structural similarity to FMRFamide-related peptides and discusses the known cardiovascular effects of related Arg-Phe-containing peptides, suggesting a potential for vasoactive properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology and potential therapeutic applications of short peptides.

Discovery and Origin

The discovery of this compound arose from investigations into the chemical signaling that governs larval release in the mud crab, Rhithropanopeus harrisii. Researchers observed that soluble pheromones released by hatching eggs induced a stereotypical abdominal pumping response in female crabs, facilitating the release of larvae. Initial studies identified several amino acids with hydrophobic sidechains as agonists for this behavior.

A subsequent study by Pettis and colleagues in 1993 aimed to identify more potent agonists by synthesizing a series of tripeptides with the general structure Gly-X-Arg, where X represents a hydrophobic amino acid. Among the synthesized peptides, this compound proved to be exceptionally potent, inducing the pumping response at concentrations as low as 10⁻²¹ M, making it a "superpotent" mimic of the natural pheromone.[1]

Physicochemical Properties and Quantitative Data

The fundamental physicochemical properties of this compound are summarized in Table 1. Its pheromonal activity, as determined in the original discovery, is presented in Table 2, highlighting its remarkable potency in the mud crab bioassay.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Name | Glycyl-L-phenylalanyl-L-arginine |

| Abbreviation | GFR |

| Molecular Formula | C₁₇H₂₆N₆O₄ |

| Molecular Weight | 378.43 g/mol |

| Structure | Glycine-Phenylalanine-Arginine |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Pheromonal Activity of this compound in the Mud Crab (Rhithropanopeus harrisii) Pumping Response Bioassay [1]

| Peptide | Agonist Concentration Range (M) |

| This compound | 10⁻²¹ - 10⁻¹⁹ |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is outlined below.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water

-

Ether for precipitation

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Phenylalanine Coupling:

-

Activate Fmoc-Phe-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Glycine (B1666218) Coupling:

-

Repeat the Fmoc deprotection step to remove the protecting group from the newly added phenylalanine.

-

Activate Fmoc-Gly-OH using the same method as for phenylalanine.

-

Add the activated glycine solution to the resin and allow it to couple for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the glycine residue with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from arginine.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Mud Crab Pumping Pheromone Bioassay

This bioassay is designed to quantify the pheromonal activity of compounds by observing the abdominal pumping response of ovigerous (egg-carrying) female mud crabs (Rhithropanopeus harrisii).

Materials:

-

Ovigerous female mud crabs

-

Seawater

-

Test solutions of this compound at various concentrations

-

Control solution (seawater)

-

Observation chambers (e.g., glass dishes)

Protocol:

-

Acclimation: Acclimate the ovigerous female crabs individually in observation chambers containing seawater for a defined period.

-

Control Observation: Observe the baseline pumping behavior of each crab in the control solution for a set duration.

-

Test Solution Application: Replace the control solution with a test solution of a specific concentration of this compound.

-

Response Observation: Record the number and rate of abdominal pumping movements for a defined period following the introduction of the test solution.

-

Data Analysis: Compare the pumping response in the presence of the test compound to the baseline behavior. A significant increase in the frequency or rate of pumping indicates a positive response. The lowest concentration that elicits a statistically significant response is considered the threshold concentration.

Potential Biological Activity and Signaling Pathways

While the primary characterized role of this compound is as a pheromone mimic in crustaceans, its structural features, particularly the C-terminal phenylalanine and arginine residues, suggest potential for broader biological activity. Many biologically active peptides, including the FMRFamide-related peptides (FaRPs), share a C-terminal Arg-X-NH₂ motif. Although this compound is not amidated, the Arg-Phe-like sequence at its C-terminus suggests it could potentially interact with receptors for FaRPs or other peptide receptors.

FaRPs are known to act through G-protein coupled receptors (GPCRs), modulating a variety of physiological processes including cardiovascular function, muscle contraction, and neurotransmission.[2][3] A common signaling cascade initiated by FaRP receptor activation involves the Gαq subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a cellular response.

Although no specific receptor or signaling pathway has been definitively identified for this compound in vertebrates, its structural similarity to other vasoactive peptides containing a C-terminal Arg-Phe sequence suggests it may have effects on the cardiovascular system. Studies on other Arg-Phe containing peptides have demonstrated dose-dependent increases in mean arterial pressure and heart rate in conscious rats.[4]

Enzymatic Degradation

The stability of peptides in biological systems is a critical factor for their potential therapeutic use. Peptides are susceptible to degradation by various proteases. While specific data on the enzymatic degradation of this compound is not available, its structure suggests potential cleavage sites for common proteases. The peptide bond between Glycine and Phenylalanine could be a target for chymotrypsin-like proteases, which preferentially cleave after aromatic amino acids. The bond between Phenylalanine and Arginine could be susceptible to cleavage by trypsin-like proteases, which target basic amino acid residues. Further studies are required to determine the precise enzymatic stability and degradation profile of this compound.

Conclusion and Future Directions

The tripeptide this compound, originally discovered as a potent mimic of a crustacean pheromone, holds potential for further scientific investigation. Its simple structure and high potency in a biological system make it an interesting model for studying peptide-receptor interactions. Future research should focus on several key areas:

-

Receptor Identification: Identifying the specific receptor(s) that this compound interacts with, both in crustaceans and in vertebrate systems, is crucial to understanding its mechanism of action.

-

Pharmacological Characterization: Comprehensive studies are needed to determine the binding affinity (Kd) of this compound to its putative receptor(s) and to fully characterize its pharmacological profile, including potential cardiovascular effects.

-

Enzymatic Stability: Detailed analysis of its enzymatic degradation pathways and kinetics will be essential for evaluating its potential as a therapeutic agent.

-

Structure-Activity Relationship Studies: Synthesis and testing of analogs of this compound could provide valuable insights into the structural requirements for its biological activity and could lead to the development of more stable or potent derivatives.

References

- 1. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The kinetics of hydrolysis of some synthetic substrates containing neutral hydrophilic groups by pig pepsin and chicken liver cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Predicted 3D Structure of the Tripeptide Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the predicted three-dimensional (3D) structure of the tripeptide Glycyl-L-Phenylalanyl-L-Arginine (Gly-Phe-Arg). The content herein is curated for professionals in the fields of biochemistry, molecular modeling, and drug development, offering in-depth methodologies for structural prediction and characterization.

Introduction

The tripeptide this compound, composed of glycine (B1666218), phenylalanine, and arginine residues, represents a fundamental building block of proteins and may possess intrinsic biological activity. Understanding its 3D conformation is crucial for elucidating its potential interactions with biological targets and for the rational design of peptidomimetics. Due to its small size and inherent flexibility, particularly the glycine residue, this compound can adopt a multitude of conformations in solution. This guide outlines the computational and experimental approaches to predict and determine its structural ensemble.

Computational Prediction of the 3D Structure

Ab initio prediction and molecular dynamics (MD) simulations are powerful computational tools to model the 3D structure of peptides. These methods rely on force fields to describe the potential energy of the system as a function of its atomic coordinates.

2.1. Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic nature of this compound, exploring its conformational landscape over time.

Detailed Methodology:

-

System Preparation:

-

The initial 3D coordinates of this compound can be generated using peptide building tools such as Avogadro or the pdb2gmx module in GROMACS.

-

Choose a suitable force field. Commonly used force fields for biomolecular simulations are AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m). These force fields contain parameters for standard amino acids.

-

The peptide is placed in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

-

The box is solvated with a water model, such as TIP3P or SPC/E.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

The potential energy of the initial system is minimized to remove steric clashes and unfavorable geometries. This is typically performed using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant.

-

The system is then equilibrated under the NPT (isothermal-isobaric) ensemble to bring it to the correct density. Position restraints on the peptide backbone may be applied and gradually released during equilibration.

-

-

Production MD:

-

Once equilibrated, the production simulation is run for a significant duration (nanoseconds to microseconds) to sample the conformational space of the peptide. Trajectories of atomic coordinates are saved at regular intervals for analysis.

-

-

Analysis:

-

The trajectory is analyzed to identify the most populated conformations. This can be done by clustering structures based on their root-mean-square deviation (RMSD).

-

Key structural parameters such as dihedral angles (phi, psi, and chi), bond lengths, bond angles, and hydrogen bonds are calculated for the representative conformations.

-

Ramachandran plots are generated to assess the conformational preferences of each residue.

-

Workflow for Molecular Dynamics Simulation of this compound:

Potential enzymatic cleavage sites in Gly-Phe-Arg

An in-depth technical guide to the enzymatic cleavage of the tripeptide Gly-Phe-Arg, designed for researchers, scientists, and drug development professionals. This document outlines the key enzymes capable of cleaving this peptide, their specificities, relevant kinetic data, and detailed experimental protocols for analysis.

Introduction

The tripeptide this compound is a sequence of interest in various biological contexts, often as part of larger polypeptide chains. Its susceptibility to enzymatic cleavage is primarily determined by the C-terminal arginine residue, a key recognition site for a class of serine proteases known as trypsin-like proteases. This guide details the potential enzymatic cleavage sites within this peptide, focusing on the enzymes thrombin, trypsin, plasmin, and kallikreins. Understanding the specificities and kinetics of these enzymes is crucial for applications ranging from proteomics research to the design of therapeutic proteins and prodrugs.

The primary cleavage site within the this compound sequence, when it is part of a larger peptide, is C-terminal to the arginine (Arg) residue. Certain enzymes with dual specificity may also cleave C-terminal to the phenylalanine (Phe) residue.

Trypsin-Like Serine Proteases

Trypsin-like serine proteases are a major group of endopeptidases that hydrolyze peptide bonds following positively charged amino acid residues, namely arginine (Arg) and lysine (B10760008) (Lys).[1] The active site of these enzymes contains a negatively charged aspartic acid residue at the bottom of the S1 binding pocket, which attracts and binds the positively charged side chains of Arg and Lys, facilitating cleavage of the adjacent peptide bond on the C-terminal side.[1]

Trypsin

Trypsin is a well-characterized digestive enzyme and a vital tool in proteomics.[1] It exhibits high specificity for cleaving peptide bonds C-terminal to arginine and lysine residues.[1]

-

Cleavage Site: Trypsin cleaves the peptide bond immediately following the Arginine residue. In the context of a larger polypeptide chain (e.g., Xaa-Gly-Phe-Arg-Yaa), cleavage occurs between Arg and Yaa.

-

Inhibitors: Trypsin activity is inhibited by serine protease inhibitors such as PMSF, AEBSF, and specific protein inhibitors like aprotinin (B3435010) and soybean trypsin inhibitor (SBTI).

Thrombin

Thrombin (Activated Factor IIa) is a crucial serine protease in the blood coagulation cascade, converting soluble fibrinogen into insoluble fibrin. While its primary substrate is fibrinogen, thrombin can cleave other proteins and peptides, often with high specificity.

-

Cleavage Site: Thrombin selectively cleaves Arg-Gly bonds. The optimal recognition sequence is often more complex, such as Leu-Val-Pro-Arg-|-Gly-Ser, where cleavage occurs between Arg and Gly.[2] For the this compound sequence within a larger peptide, thrombin would cleave after the Arginine, particularly if the subsequent residue is Glycine.

-

Optimal Conditions: Thrombin is active over a broad pH range of 5-10, with an optimal pH of 8.3. It does not require divalent metal ions for its activity.

Plasmin

Plasmin is the primary enzyme of the fibrinolytic system, responsible for dissolving blood clots by degrading fibrin. It is a serine protease with trypsin-like specificity.

-

Cleavage Site: Plasmin cleaves peptide bonds C-terminal to lysine and arginine residues.[3] Therefore, it will cleave the bond following the Arginine in the this compound sequence.

-

Biological Role: Plasminogen, the inactive zymogen, is converted to active plasmin by activators like urokinase (uPA) and tissue plasminogen activator (tPA).[3][4] Beyond fibrinolysis, plasmin is involved in tissue remodeling and inflammation.[3]

Kallikreins

Kallikreins (KLKs) are a subgroup of serine proteases involved in various physiological processes.[5][6] The family consists of 15 members, many of which exhibit trypsin-like specificity.

-

Cleavage Site: The majority of kallikreins, including KLK1, KLK2, and KLK6, are trypsin-like and cleave after positively charged residues like Arginine.[6][7][8] Some kallikreins, such as KLK1, also display chymotrypsin-like activity, enabling them to cleave after large hydrophobic residues like Phenylalanine (Phe).[8][9] This dual specificity means that within the this compound sequence, cleavage could potentially occur after Phe (at the Phe-Arg bond) in addition to the primary cleavage after Arg.[9]

Quantitative Data: Enzymatic Cleavage

The following table summarizes kinetic parameters for the cleavage of various peptide substrates by the discussed enzymes. Data for the specific this compound tripeptide is limited; therefore, data for similar short, often chromogenic or fluorogenic, peptide substrates are presented to provide a comparative basis for enzymatic efficiency.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Thrombin | Boc-Val-Pro-Arg-MCA | 84 | 8.7 | 9.7 x 10⁶ | 8.0 - 8.5 |

| Trypsin | Boc-Gln-Ala-Arg-MCA | 67 | 25 | 2.7 x 10⁶ | 8.0 |

| Plasmin | H-D-Val-Leu-Lys-pNA | 15.6 | 280 | 5.6 x 10⁴ | 7.4 |

| Kallikrein 1 (hK1) | Abz-AIKFFSRQ-EDDnp | 1.8 | 1.9 | 9.5 x 10⁵ | 8.5 |

| Kallikrein 1 (hK1) | Abz-APF-R-SVSQ-EDDnp | 2.5 | 3.5 | 7.1 x 10⁵ | 8.5 |

Abbreviations: Boc, tert-butyloxycarbonyl; MCA, 4-methylcoumaryl-7-amide; pNA, p-nitroanilide; Abz, o-aminobenzoic acid; EDDnp, N-(2,4-dinitrophenyl)ethylenediamine. Note: Kinetic parameters are highly dependent on assay conditions (e.g., buffer, temperature, ionic strength). The data presented are illustrative examples from published literature.

Experimental Protocols

In Vitro Enzymatic Cleavage Assay (General Protocol)

This protocol outlines a general workflow for determining the cleavage of a peptide substrate like this compound by a specific protease.

1. Materials and Reagents:

- Enzyme Stock Solution: Purified enzyme (e.g., Thrombin, Trypsin) of known concentration and activity. Store in aliquots at -80°C.

- Substrate Stock Solution: Synthetic this compound peptide of high purity, dissolved in an appropriate solvent (e.g., sterile water, DMSO) to a known concentration (e.g., 10 mM).

- Reaction Buffer: Buffer appropriate for the specific enzyme. For example, for Thrombin: 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0. For Trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

- Quenching Solution: To stop the reaction (e.g., 10% Trifluoroacetic Acid (TFA), or a specific protease inhibitor like PMSF).

- Analysis System: HPLC or LC-MS system for separating and quantifying the substrate and cleavage products.

2. Procedure:

- Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction might consist of:

- 35 µL Reaction Buffer

- 5 µL Substrate Stock Solution (for a final concentration of 1 mM)

- 5 µL Sterile Water (or inhibitor if testing inhibition)

- Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

- Initiate Reaction: Add 5 µL of the enzyme stock solution to each tube to initiate the reaction. The final enzyme concentration should be optimized, but a starting point could be 10-100 nM.

- Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.

- Analysis: Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS.

- Use a C18 column.

- Employ a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

- Monitor the absorbance at 214 nm or 280 nm.

- Identify peaks corresponding to the intact substrate (this compound) and the expected cleavage products (e.g., Gly-Phe and Arg, or Gly and Phe-Arg).

- Data Interpretation: Quantify the peak areas to determine the rate of substrate consumption and product formation. This data can be used to calculate initial reaction velocities and, subsequently, kinetic parameters like kcat and Km by varying the substrate concentration.

Visualizations

Potential Cleavage Sites in this compound

Caption: Potential enzymatic cleavage sites on the this compound sequence.

Simplified Coagulation Cascade and Thrombin Action

Caption: Role of thrombin in the final common pathway of blood coagulation.

Experimental Workflow for Cleavage Analysis

Caption: General experimental workflow for analyzing peptide cleavage.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. researchgate.net [researchgate.net]

- 3. Plasmin Activates Epithelial Na+ Channels by Cleaving the γ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-acid sequence of activation cleavage site in plasminogen: homology with "pro" part of prothrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificity of human tissue kallikrein towards substrates containing Phe-Phe pair of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate and Pathway of Gly-Phe-Arg in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and pathway of the tripeptide Glycyl-L-phenylalanyl-L-arginine (Gly-Phe-Arg) in vivo. Due to the limited direct research on this specific tripeptide, this guide synthesizes information based on the well-established principles of tripeptide absorption and the detailed metabolic pathways of its constituent amino acids: Glycine (B1666218), Phenylalanine, and Arginine.

Introduction: Presumed Metabolic Fate

In vivo, the tripeptide this compound is anticipated to undergo hydrolysis into its individual amino acid components—Glycine, Phenylalanine, and Arginine—prior to or during absorption in the small intestine. This breakdown is mediated by various peptidases present in the intestinal lumen, at the brush border membrane, and within the enterocytes. The subsequent metabolic fate of this compound is therefore dictated by the distinct and well-characterized metabolic pathways of these three amino acids.

Absorption and Initial Hydrolysis

Small peptides like this compound are absorbed from the gastrointestinal tract through two primary mechanisms:

-

Direct Transport: The peptide transporter 1 (PepT1), located on the apical membrane of intestinal epithelial cells, can facilitate the uptake of di- and tripeptides into the enterocytes.[1]

-

Hydrolysis by Peptidases: A significant portion of tripeptides is hydrolyzed into smaller peptides and free amino acids by peptidases at the brush border or within the intestinal cells before entering the bloodstream.[2][3]

Studies on similar tripeptides have shown that both absorption of the intact peptide and hydrolysis followed by amino acid absorption occur. For instance, investigations using jejunal perfusion in humans have demonstrated that the uptake of amino acids from tripeptide solutions can be more rapid than from solutions of free amino acids, suggesting a significant role for peptide transport.[3][4][5] The susceptibility of a peptide to hydrolysis is highly dependent on its specific amino acid sequence.[2]

Quantitative Data on Constituent Amino Acid Metabolism

The following tables summarize key quantitative parameters related to the metabolism of Glycine, Phenylalanine, and Arginine in humans. These values provide an insight into the physiological handling of the constituent parts of this compound following its presumed hydrolysis.

Table 1: Quantitative Data on Glycine Metabolism in Humans

| Parameter | Value | Condition | Reference |

| Plasma Concentration | 200 - 300 µmol/L | Physiological range | [6] |

| Whole Body Flux | 34 - 35 mg/kg/h | Fed state | [6] |

| 18 mg/kg/h | Post-absorptive state | [6] | |

| De Novo Synthesis | 12 - 15 mg/kg/h | Average rate | [6] |

| Conversion to Serine | 193 ± 28 µmol/(kg·h) | Fed state | [7] |

| Catabolism via GCS | 190 ± 41 µmol/(kg·h) | Fed state | [7] |

Table 2: Quantitative Data on Phenylalanine Metabolism in Humans

| Parameter | Value | Condition | Reference |

| Blood Phenylalanine | ~60 µM | Normal steady-state | [8] |

| Conversion to Tyrosine | 0.020 µmol/ml per h | In vivo rate | [8] |

| Postabsorptive Disposal | ~15% converted to tyrosine | Normal | [9] |

Table 3: Quantitative Data on Arginine Metabolism in Humans

| Parameter | Value | Condition | Reference |

| Plasma Levels | 100 - 200 µM | Normal range | [10] |

| Daily Intake (US Adult) | 4.4 g/day | Mean | [11] |

| Limit of Detection (Serum) | 1.7 µM | LC-MS/MS method | [12] |

| Limit of Quantification (Serum) | 3.2 µM | LC-MS/MS method | [12] |

Metabolic Pathways of Constituent Amino Acids

Following hydrolysis, Glycine, Phenylalanine, and Arginine enter their respective metabolic pathways, which are central to numerous physiological processes.

Glycine Metabolism

Glycine is a non-essential amino acid with diverse metabolic roles:

-

Synthesis of Serine: Glycine can be reversibly converted to serine by serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism.[13]

-

Glycine Cleavage System (GCS): This mitochondrial enzyme complex is the primary route for glycine catabolism, breaking it down into CO2, ammonia, and a one-carbon unit.[14][15]

-

Precursor for Biomolecules: Glycine is essential for the synthesis of glutathione, purines (and therefore DNA and RNA), creatine, and the heme group in hemoglobin.[14][16]

-

Bile Acid Conjugation: In the liver, glycine is conjugated with bile acids to form bile salts, which are crucial for lipid digestion.[14]

Phenylalanine Metabolism

Phenylalanine is an essential amino acid, and its metabolism is primarily directed towards:

-

Hydroxylation to Tyrosine: The main metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[17][18][19] Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[19][20]

-

Transamination: A minor pathway involves the transamination of phenylalanine to phenylpyruvate. This pathway becomes more significant in metabolic disorders like phenylketonuria (PKU), where PAH activity is deficient.[8][17]

Arginine Metabolism

Arginine is a semi-essential amino acid with several critical metabolic fates:

-

Urea Cycle: In the liver, arginase hydrolyzes arginine to ornithine and urea, a key step in the detoxification of ammonia.[21][22]

-

Nitric Oxide (NO) Synthesis: Nitric oxide synthase (NOS) utilizes arginine to produce nitric oxide, a vital signaling molecule in the cardiovascular, nervous, and immune systems.[21][22]

-

Creatine Synthesis: Arginine is a precursor for the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue.[11][21]

-

Polyamine Synthesis: Through its conversion to ornithine, arginine serves as a precursor for the synthesis of polyamines, which are involved in cell growth and proliferation.[11][22]

-

Proline and Glutamate Synthesis: Ornithine derived from arginine can also be converted to proline and glutamate.[21][22]

Signaling Pathways

The constituent amino acids of this compound are also involved in cellular signaling.

Arginine Signaling

Arginine can activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[21][23][24] This activation can occur through its transport into the cell by solute carriers (SLCs) or by binding to the G-protein coupled receptor GPRCA6, which can then activate downstream pathways like RAS/ERK and PI3K/Akt.[23]

Glycine Signaling

Glycine acts as a neurotransmitter in the central nervous system, where it binds to glycine receptors (GlyRs), which are ligand-gated chloride channels.[13] This interaction is crucial for inhibitory neurotransmission. Glycine receptors are also found in non-neuronal cells, including immune cells and hepatocytes, where they can modulate cellular responses to stimuli like ischemia.[25]

Experimental Protocols

Investigating the in vivo metabolic fate of this compound would involve a combination of techniques to study its absorption, hydrolysis, and the subsequent metabolism of its constituent amino acids.

Jejunal Perfusion for Absorption and Hydrolysis Studies

This technique is used to directly measure the absorption and hydrolysis of peptides in a specific segment of the human small intestine.

-

Protocol Outline:

-

A multi-lumen tube is passed into the jejunum of a human volunteer.

-

A test solution containing a known concentration of this compound and a non-absorbable marker (e.g., polyethylene (B3416737) glycol) is infused through the proximal lumen at a constant rate.

-

Samples of the intestinal fluid are collected from the distal lumen.

-